tert-Butyl 4-(1-methyl-1H-indol-5-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(1-methyl-1H-indol-5-yl)piperidine-1-carboxylate is an organic compound that features a piperidine ring and an indole ring, along with a tert-butyl ester group and a carboxylate functional group. This compound is often used in early discovery research and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Preparation Methods
The synthesis of tert-Butyl 4-(1-methyl-1H-indol-5-yl)piperidine-1-carboxylate typically involves the reaction of 1H-indole with 1-(tert-butoxycarbonyl)piperidin-4-one to form a precursor. This precursor is then subjected to acid catalysis to remove the Boc protecting group, yielding the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl 4-(1-methyl-1H-indol-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl 4-(1-methyl-1H-indol-5-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of tert-Butyl 4-(1-methyl-1H-indol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring is known to play a crucial role in binding to these targets, influencing various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl 4-(1-methyl-1H-indol-5-yl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(1H-indol-3-yl)-piperidine-1-carboxylate: This compound has a similar structure but differs in the position of the indole ring substitution.
tert-Butyl 1-indolecarboxylate: This compound features a tert-butyl ester group attached to the indole ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C19H26N2O2 |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
tert-butyl 4-(1-methylindol-5-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H26N2O2/c1-19(2,3)23-18(22)21-11-8-14(9-12-21)15-5-6-17-16(13-15)7-10-20(17)4/h5-7,10,13-14H,8-9,11-12H2,1-4H3 |
InChI Key |
HOTOGNIWVIBFLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC3=C(C=C2)N(C=C3)C |
Origin of Product |
United States |
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